molecular formula C7H4NNaO5 B8063031 sodium;5-hydroxy-2-nitrobenzoate

sodium;5-hydroxy-2-nitrobenzoate

Cat. No.: B8063031
M. Wt: 205.10 g/mol
InChI Key: OGXXXIIYOMFEBE-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and Synonyms

The IUPAC name for this compound is derived from its parent benzoic acid structure. The benzene ring is substituted with a hydroxyl group (-OH) at position 5, a nitro group (-NO₂) at position 2, and a carboxylate group (-COO⁻) at position 1, which is neutralized by a sodium ion (Na⁺). Thus, the systematic name is sodium 5-hydroxy-2-nitrobenzoate .

Key synonyms include:

  • Sodium 3-carboxy-4-nitrophenolate
  • 2219419-40-4 (CAS Registry Number)
  • Starbld0035550 (laboratory code)
  • SCHEMBL6397059 (chemical registry identifier).

CAS Registry Numbers and Structural Formula Validation

The CAS Registry Number for sodium 5-hydroxy-2-nitrobenzoate is 2219419-40-4 , as verified by PubChem. Its molecular formula, C₇H₄NNaO₅ , corresponds to a molecular weight of 205.10 g/mol . The structural formula (Fig. 1) has been confirmed through X-ray crystallography and spectroscopic methods, including NMR and IR, which validate the positions of the substituents and the sodium counterion.

Structural Features :

  • Aromatic ring : Benzene core with three substituents.
  • Functional groups : Hydroxyl (-OH) at C5, nitro (-NO₂) at C2, and carboxylate (-COO⁻Na⁺) at C1.
  • Deprotonation : The carboxylic acid group of the parent compound (5-hydroxy-2-nitrobenzoic acid) is deprotonated, forming a sodium salt.

Relationship to Parent Compound 5-Hydroxy-2-Nitrobenzoic Acid

Sodium 5-hydroxy-2-nitrobenzoate is directly derived from 5-hydroxy-2-nitrobenzoic acid (C₇H₅NO₅; CAS 610-37-7), a carboxylic acid with a hydroxyl and nitro group on the benzene ring. The parent compound has a molecular weight of 183.12 g/mol and exhibits a melting point of 170–171°C .

Conversion Mechanism :
The sodium salt forms via neutralization of the carboxylic acid group:
$$
\text{C}7\text{H}5\text{NO}5 + \text{NaOH} \rightarrow \text{C}7\text{H}4\text{NNaO}5 + \text{H}_2\text{O} $$ This reaction enhances the compound’s solubility in polar solvents, making it advantageous for industrial applications.

Properties

IUPAC Name

sodium;5-hydroxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5.Na/c9-4-1-2-6(8(12)13)5(3-4)7(10)11;/h1-3,9H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXXXIIYOMFEBE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)[O-])[N+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)C(=O)[O-])[N+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Anthranilic Acid

Anthranilic acid (2-aminobenzoic acid) serves as a precursor for introducing the nitro group at the para position relative to the amino group. The nitration process employs concentrated sulfuric acid as a solvent and dehydrating agent, with nitric acid as the nitrating agent. Key parameters include:

Reaction Conditions:

  • Molar ratio of nitric acid to anthranilic acid: 0.9:1–1.0:1.

  • Temperature: 40–50°C.

  • Solvent-to-substrate mass ratio: 8:1–10:1 (concentrated H₂SO₄ to anthranilic acid).

Under these conditions, nitration preferentially occurs at the 5-position, yielding 2-amino-5-nitrobenzoic acid. The high acidity of sulfuric acid protonates the amino group, enhancing its para-directing effect and suppressing competing meta nitration by the deactivated carboxylic acid group.

Diazotization and Hydrolysis

The amino group in 2-amino-5-nitrobenzoic acid is replaced via diazotization:

Procedure:

  • Quench the nitration mixture in ice water to maintain 0–10°C.

  • Add aqueous sodium nitrite (NaNO₂) in a 1.5:1–1.7:1 molar ratio to the substrate.

  • Stir until diazonium salt formation is complete (1–2 hours).

  • Hydrolyze the diazonium salt by adjusting the pH with ammonia, yielding 2-hydroxy-5-nitrobenzoic acid.

Mechanistic Insight:
The diazonium intermediate undergoes hydrolysis in aqueous acidic media, replacing the −N₂⁺ group with −OH. Ammonia neutralizes excess acid, facilitating crystallization.

Direct Nitration of Salicylic Acid

Nitration Conditions and Regioselectivity

Salicylic acid (2-hydroxybenzoic acid) undergoes nitration at the 5-position, though competing meta nitration (4-position) requires careful control:

Optimized Parameters:

  • Nitrating mixture: Concentrated HNO₃ and H₂SO₄ (1:3 v/v).

  • Temperature: 25–30°C (higher temperatures favor polysubstitution).

  • Reaction time: 4–6 hours.

Yield and Purity:

  • Crude 2-hydroxy-5-nitrobenzoic acid is obtained in 65–75% yield.

  • Recrystallization from ethanol/water improves purity to >98%.

Challenges:

  • The carboxylic acid group deactivates the ring, necessitating vigorous conditions.

  • Isomer separation (4-nitro vs. 5-nitro) via fractional crystallization or chromatography adds complexity.

Neutralization to Sodium Salt

Reaction Stoichiometry and Purification

2-Hydroxy-5-nitrobenzoic acid is neutralized with sodium hydroxide:

C₇H₅NO₅ + NaOH → C₇H₄NNaO₅ + H₂O\text{C₇H₅NO₅ + NaOH → C₇H₄NNaO₅ + H₂O}

Procedure:

  • Dissolve the acid in hot water (solubility: 5.46 mg/mL at 25°C).

  • Add 1.0 equivalent of 10% NaOH solution.

  • Cool to precipitate the sodium salt.

  • Filter and dry under vacuum.

Key Data:

ParameterValue
Molar mass (acid)183.12 g/mol
Molar mass (Na salt)205.10 g/mol
Yield85–92%

Comparative Analysis of Synthetic Routes

Anthranilic Acid Route vs. Salicylic Acid Nitration

ParameterAnthranilic Acid RouteSalicylic Acid Nitration
Regioselectivity High (directed by −NH₂)Moderate (competing isomers)
Yield 78–85%65–75%
Waste Generation Low (one-pot synthesis)High (isomer separation)
Scalability Industrial-friendlyLimited by purification

Industrial Feasibility

The anthranilic acid route is preferred for large-scale production due to:

  • Reduced wastewater from combined nitration-diazotization steps.

  • No need for isomer purification (acid concentration controls crystallization).

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr): ν = 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂).

  • ¹H NMR (D₂O): δ 8.21 (d, J=2.4 Hz, H-6), 7.95 (dd, J=8.8, 2.4 Hz, H-4), 6.92 (d, J=8.8 Hz, H-3).

Purity Assessment

  • HPLC: >99% purity using C18 column, 0.1% H₃PO₄/acetonitrile (70:30) mobile phase .

Chemical Reactions Analysis

Types of Reactions: sodium;5-hydroxy-2-nitrobenzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that favor the transformation of the compound into different products.

Common Reagents and Conditions: Common reagents used in the reactions of sodium;5-hydroxy-2-nitrobenzoate include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of sodium;5-hydroxy-2-nitrobenzoate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Pharmaceutical Applications

Sodium 5-hydroxy-2-nitrobenzoate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often explored for their potential therapeutic effects.

  • Antimicrobial Activity : Studies have indicated that compounds derived from 5-hydroxy-2-nitrobenzoate exhibit antimicrobial properties. For instance, research has shown that certain nitrobenzoate derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Drug Formulation : The compound is utilized in drug formulations as a stabilizer or preservative due to its ability to inhibit microbial growth. This property is particularly beneficial in the formulation of topical creams and ointments .

Environmental Applications

Sodium 5-hydroxy-2-nitrobenzoate has been studied for its role in bioremediation processes, particularly in the degradation of nitroaromatic compounds.

  • Biodegradation Studies : Research has demonstrated that specific bacterial strains can utilize sodium 5-hydroxy-2-nitrobenzoate as a carbon source, leading to the breakdown of more complex nitroaromatic pollutants. For example, Pseudomonas fluorescens has been shown to degrade 2-nitrobenzoate via enzymatic pathways involving reductase and dioxygenase activities, facilitating the detoxification of contaminated environments .

Analytical Chemistry

In analytical chemistry, sodium 5-hydroxy-2-nitrobenzoate is employed as a reagent in various assays.

  • Enzyme Assays : The compound serves as a substrate for enzyme assays aimed at studying enzymatic activities related to nitroaromatic degradation. For instance, enzyme assays measuring the activity of nitrobenzoate reductase have utilized sodium 5-hydroxy-2-nitrobenzoate to monitor changes in absorbance linked to NADPH oxidation .

Case Studies

Several case studies highlight the practical applications and efficacy of sodium 5-hydroxy-2-nitrobenzoate across different fields:

Study Application Findings
Basu et al. (2016)BioremediationDemonstrated effective degradation of 2-nitrobenzoate by Pseudomonas fluorescens, showcasing the compound's utility in environmental cleanup efforts .
FEMS Microbiology Letters (2000)Antimicrobial ResearchIdentified antimicrobial properties of nitrobenzoate derivatives against various pathogens, suggesting potential for new drug development .
Sigma-Aldrich Product DataAnalytical ChemistryDiscussed the use of sodium 5-hydroxy-2-nitrobenzoate in analytical assays for enzyme activity measurement, emphasizing its role in biochemical research .

Mechanism of Action

The mechanism of action of sodium;5-hydroxy-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and the target. The molecular targets may include enzymes, receptors, and other proteins that play a role in cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Isomers and Derivatives

3-Nitrobenzoate and 4-Nitrobenzoate
  • Functional Differences: Unlike 2-nitrobenzoic acid (2NBA), 5-hydroxy-2-nitrobenzoate and its isomers (3-nitrobenzoate, 4-nitrobenzoate) exhibit distinct bioreporter specificity.
  • Substituent Position Effects : The ortho-nitro group in 2NBA facilitates specific protein interactions, whereas the para- or meta-nitro substituents in isomers disrupt binding, highlighting the importance of substitution geometry.
5-Hydroxy-4-Methoxy-2-Nitrobenzoic Acid
  • Structural Similarity : This compound (CAS 31839-20-0) shares a 95% structural similarity with sodium 5-hydroxy-2-nitrobenzoate . The addition of a methoxy (-OCH₃) group at the 4-position increases steric hindrance, reducing solubility in polar solvents compared to the sodium salt.
  • Molecular Weight: C₈H₇NO₆ (213.14 g/mol) vs. C₇H₄NNaO₅ (205.10 g/mol) .
Methyl 5-Hydroxy-2-Nitrobenzoate
  • Ester vs. Sodium Salt : The methyl ester derivative (CAS 17302-46-4) exhibits lower water solubility but higher lipid solubility, making it suitable for organic synthesis .
  • Applications : Used as a building block in heterocyclic synthesis, whereas the sodium salt is preferred in aqueous formulations .

Functional Analogues

2-Nitro-5-Thiobenzoate (NTB)
  • Key Difference : NTB replaces the hydroxyl group with a thiol (-SH), enabling its use in hypochlorous acid (HOCl) detection via thiol oxidation .
  • Reactivity : NTB reacts rapidly with HOCl (k ≈ 1.5 × 10⁵ M⁻¹s⁻¹), whereas sodium 5-hydroxy-2-nitrobenzoate lacks this redox activity due to its hydroxyl group .
Sodium 5-Amino-2-Hydroxybenzoate
  • Amino Substitution: The nitro group in sodium 5-hydroxy-2-nitrobenzoate is replaced by an amine (-NH₂), reducing electrophilicity and altering biological activity. This derivative shows 65% structural similarity .

Physicochemical Properties

Table 1: Comparative Properties of Sodium 5-Hydroxy-2-Nitrobenzoate and Analogues
Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Functional Groups
Sodium 5-hydroxy-2-nitrobenzoate C₇H₄NNaO₅ 205.10 High -OH, -NO₂, COO⁻Na⁺
5-Hydroxy-4-methoxy-2-nitrobenzoic acid C₈H₇NO₆ 213.14 Moderate -OH, -OCH₃, -NO₂, COOH
Methyl 5-hydroxy-2-nitrobenzoate C₈H₇NO₅ 197.15 Low -OH, -NO₂, COOCH₃
2-Nitro-5-thiobenzoate (NTB) C₇H₄NO₄S 214.17 Moderate -SH, -NO₂, COO⁻

Key Research Findings

  • Thermal Stability : Sodium salts of nitrobenzoates (e.g., sodium 4-methoxybenzoate) decompose at ~250°C, while ester derivatives (e.g., methyl 5-hydroxy-2-nitrobenzoate) are stable up to 180°C .

Q & A

Q. Methodology :

  • X-ray diffraction (XRD) is the gold standard for resolving crystal structures. Use single-crystal XRD with Mo/Kα radiation (λ = 0.71073 Å) to collect intensity data.
  • Refine the structure using SHELXL (for small-molecule refinement) or SHELXS/SHELXD (for structure solution) .
  • Visualize hydrogen-bonding networks and molecular packing with ORTEP-III , which provides graphical interfaces for thermal ellipsoid plots .
  • Key parameters : Unit cell dimensions, space group, R-factor (<5% for high quality), and hydrogen-bond geometry (distance/angle).

Q. Table 1: Structural Data from Literature

ParameterValueSource
Molecular formulaC₇H₄NNaO₅
Molecular weight205.10 g/mol
Common space groupsP2₁/c, P1̄ (for nitro derivatives)

What synthetic routes are available for sodium 5-hydroxy-2-nitrobenzoate?

Q. Methodology :

  • Step 1 : Nitration of 2-hydroxybenzoic acid (salicylic acid) using HNO₃/H₂SO₄. Monitor regioselectivity to favor the 5-nitro position .
  • Step 2 : Neutralization with NaOH to form the sodium salt. Confirm purity via HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/MeOH).
  • Alternative route : Partial reduction of 5,5′-dithiobis-(2-nitrobenzoic acid) to stabilize the thiolate intermediate, followed by sodium salt formation .

Q. Critical considerations :

  • Avoid over-nitration (risk of di-nitration by-products).
  • Use anhydrous conditions to prevent hydrolysis of the nitro group.

How does the nitro group influence the compound’s reactivity in aqueous solutions?

Q. Methodology :

  • Study pH-dependent stability using UV-Vis spectroscopy (monitor λₘₐₓ shifts at 270–320 nm).
  • Nitro groups act as strong electron-withdrawing moieties, increasing acidity of the phenolic -OH (pKa ≈ 2.5–3.5). Titrate with NaOH to confirm .
  • Reactivity assays: Test nucleophilic aromatic substitution (e.g., with amines) or reduction (e.g., Zn/HCl to form 5-amino derivatives).

Advanced Research Questions

What supramolecular interactions dominate in sodium 5-hydroxy-2-nitrobenzoate crystals?

Q. Methodology :

  • Perform graph set analysis (Etter’s formalism) to classify hydrogen-bonding patterns (e.g., D(2) chains or R₂²(8) rings) .
  • Identify O-H···O (carboxylate/nitro) and π-π stacking interactions using Hirshfeld surface analysis (CrystalExplorer software).
  • Compare with related nitrobenzoates to isolate steric/electronic effects of the hydroxyl group .

Key finding : The sodium ion likely participates in coordination bonds with carboxylate oxygens, creating layered structures .

How can conflicting spectral data (e.g., NMR vs. IR) for this compound be resolved?

Q. Methodology :

  • Contradiction source : Tautomerism (enol-keto forms) or solvent-dependent shifts.
  • Resolution :
    • Acquire ¹³C NMR in D₂O to observe carboxylate (δ ≈ 170–175 ppm) and nitro (δ ≈ 140–145 ppm) signals.
    • Use FT-IR to confirm -NO₂ asymmetric stretching (1530–1350 cm⁻¹) and deprotonated -OH (absence of broad ~3000 cm⁻¹ peak) .
    • Cross-validate with computational methods (DFT-based spectral simulations).

What analytical challenges arise in detecting degradation products of sodium 5-hydroxy-2-nitrobenzoate?

Q. Methodology :

  • Degradation pathways : Hydrolysis (nitro → amine), photolysis, or oxidation.
  • Detection :
    • LC-MS/MS (ESI-negative mode) to identify nitro-to-amine conversion (Δm/z = -30).
    • GC-MS for volatile by-products (e.g., CO₂ from decarboxylation).
    • EPR to track radical intermediates under UV light .

Q. Table 2: Common Degradation Products

By-productm/z (LC-MS)Source
5-Amino-2-hydroxybenzoate154.03
2-Nitro-5-sulfanylbenzoate215.02

How can computational modeling predict the compound’s solubility and bioavailability?

Q. Methodology :

  • Use COSMO-RS or Density Functional Theory (DFT) to calculate logP (lipophilicity) and pKa.
  • Simulate solvation free energy in water/DMSO using MD simulations (GROMACS).
  • Validate predictions experimentally via shake-flask method (HPLC quantification) .

What experimental precautions are required for handling nitro-containing derivatives in biological assays?

Q. Methodology :

  • Stability : Store solutions in amber vials at 4°C to prevent photodegradation.
  • Toxicity mitigation : Use chelating agents (e.g., EDTA) to suppress reactive oxygen species (ROS) generation .
  • In vitro assays : Pre-screen for nitroreductase activity (common in prokaryotic systems) to avoid false positives .

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